4-Chloroindoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Indole derivatives, including 4-Chloroindoline, have been found to possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

- The results or outcomes obtained also vary widely. For example, some indole derivatives may show promise as potential treatments for certain types of cancer or infectious diseases .

- Indole derivatives are prevalent moieties present in selected alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They are produced by a large variety of organisms, including bacteria, fungi, plants, and animals, and are part of the group of natural products (also called secondary metabolites).

- The methods of application or experimental procedures involve the synthesis of indole derivatives as a moiety in selected alkaloids . The specific procedures can vary widely depending on the specific alkaloid being synthesized.

- The results or outcomes obtained can include the successful synthesis of a specific alkaloid, which can then be used for further research or potential therapeutic applications .

Pharmaceutical Research

Synthesis of Alkaloids

- 4-Chloroindoline can be used as a building block in the synthesis of various chemical compounds . It can be used in the preparation of complex molecules for research in various fields such as organic chemistry, medicinal chemistry, and materials science .

- The methods of application or experimental procedures involve the use of 4-Chloroindoline in various chemical reactions. The specific procedures can vary widely depending on the specific compound being synthesized .

- The results or outcomes obtained can include the successful synthesis of a specific compound, which can then be used for further research or potential applications .

- Indoline derivatives, including 4-Chloroindoline, can be used in the development of new materials . For example, they can be used in the synthesis of polymers or other materials with unique properties .

- The methods of application or experimental procedures involve the use of 4-Chloroindoline in the synthesis of these materials. The specific procedures can vary widely depending on the specific material being synthesized .

- The results or outcomes obtained can include the successful synthesis of a new material, which can then be tested for its properties and potential applications .

Chemical Research

Material Science

- Indoline structures, including 4-Chloroindoline, are commonly found in natural and synthetic compounds with medicinal value and are now beginning to be exploited as the basic backbone of various drugs . They have been fully developed as antibiotics .

- The methods of application or experimental procedures involve the use of 4-Chloroindoline in the synthesis of these antibacterial drugs. The specific procedures can vary widely depending on the specific drug being synthesized .

- The results or outcomes obtained can include the successful synthesis of a new antibacterial drug, which can then be tested for its properties and potential applications .

- Indoline structures are being used in the construction of new drug scaffolds to cope with the potentially adverse side effects of cancer chemotherapy and surgery . Drugs containing indoline have played important roles in more disease treatment aspects, such as anti-tumor .

- The methods of application or experimental procedures involve the use of 4-Chloroindoline in the synthesis of these anti-tumor drugs. The specific procedures can vary widely depending on the specific drug being synthesized .

- The results or outcomes obtained can include the successful synthesis of a new anti-tumor drug, which can then be tested for its properties and potential applications .

Antibacterial Drugs

Cancer Chemotherapy

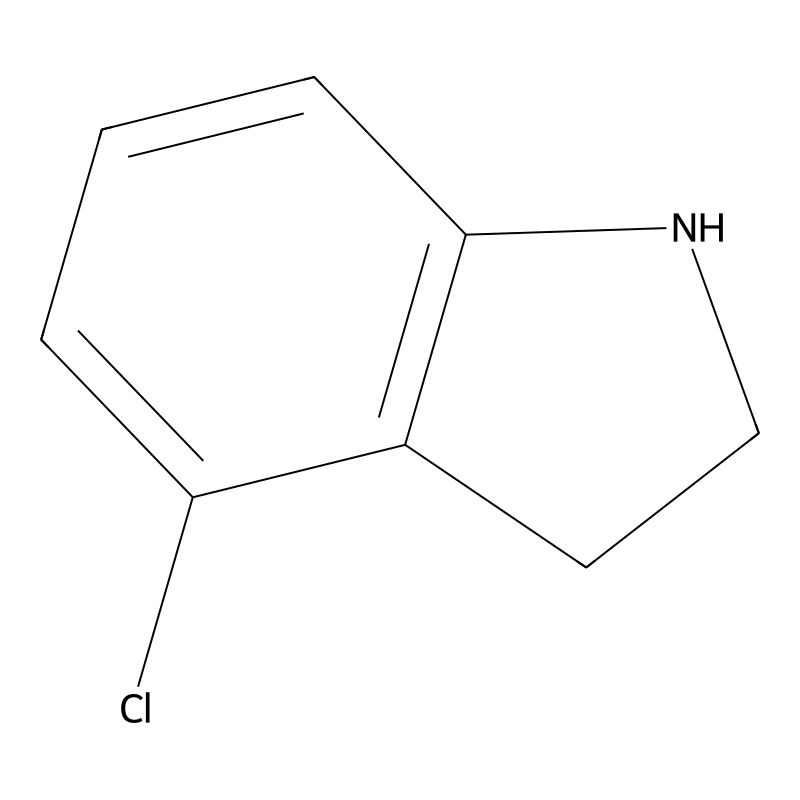

4-Chloroindoline is a halogenated derivative of indoline, characterized by the presence of a chlorine atom at the fourth position of the indoline ring. Its chemical formula is and it has a molecular weight of 155.59 g/mol. This compound is notable for its structural similarity to other indole derivatives, which are significant in various biological and chemical contexts.

- Electrophilic Substitution: The chlorine atom can facilitate further electrophilic substitutions, allowing for the introduction of other functional groups.

- Nucleophilic Reactions: The nitrogen atom in the indoline structure can participate in nucleophilic reactions, making it a versatile intermediate in organic synthesis.

- Reduction Reactions: 4-Chloroindoline can be reduced to form 4-chloroaniline or other derivatives depending on the reaction conditions.

These reactions highlight its potential utility in synthetic organic chemistry and pharmaceutical applications.

4-Chloroindoline exhibits various biological activities, particularly as a precursor to biologically active compounds. For instance:

- Plant Growth Regulation: It serves as a precursor to 4-chloroindole-3-acetic acid, which acts as a plant growth regulator and auxin, influencing plant growth and development .

- Antimicrobial Properties: Some studies suggest that chlorinated indoles possess antimicrobial activities, making them candidates for further investigation in drug development .

The synthesis of 4-chloroindoline can be achieved through various methods:

- Chlorination of Indoline: A common method involves the chlorination of indoline using reagents like N-chlorosuccinimide under mild conditions. This process yields high purity products with good reaction selectivity .

- Palladium-Catalyzed Reactions: Advanced synthetic routes utilize palladium catalysts to facilitate the chlorination process while maintaining regioselectivity .

These methods underscore the compound's accessibility for research and industrial applications.

4-Chloroindoline finds applications across several fields:

- Pharmaceuticals: As a building block for various bioactive compounds, it plays a crucial role in drug discovery and development.

- Agriculture: Its derivatives are used as plant growth regulators, enhancing crop yield and health .

- Material Science: The compound's unique properties may also find applications in developing new materials with specific electronic or optical characteristics.

Research into the interactions of 4-chloroindoline with biological systems reveals its potential as an active agent:

- Enzyme Interactions: Studies indicate that chlorinated indoles can interact with specific enzymes, influencing metabolic pathways in plants and possibly in other organisms .

- Cellular Effects: Investigations into its effects on cellular processes suggest that it may modulate growth responses through auxin-like activities, affecting root formation and elongation in various plant species .

Several compounds share structural similarities with 4-chloroindoline. Here are some notable examples:

| Compound | Structure Similarity | Unique Properties |

|---|---|---|

| 4-Chloroindole | Chlorinated indole | Acts as a plant growth regulator |

| Indole | Basic structure | Precursor to numerous alkaloids |

| 5-Chloroindole | Position variation | Exhibits different biological activities |

| 2-Chloroindole | Position variation | Used in synthetic pathways for pharmaceuticals |

While these compounds share similar frameworks, 4-chloroindoline's unique chlorine positioning contributes to its distinct reactivity and biological profile.

Melting Point and Thermal Stability

The thermal stability of 4-Chloroindoline has been characterized through various analytical techniques, revealing important insights into its thermodynamic behavior. The compound exhibits a boiling point of 135°C at 10 Torr pressure, indicating moderate thermal stability under reduced pressure conditions [1] [2] [3] [4]. This boiling point is significantly lower than that of its related aromatic compound, 4-Chloroindole, which boils at 129-130°C at 4 mmHg [5] [6] [7].

The flash point of 111°C provides critical safety information for handling and storage procedures [2] [4]. This relatively high flash point suggests that 4-Chloroindoline requires significant thermal energy to reach its ignition temperature, making it moderately safe for typical laboratory manipulations under controlled conditions.

Thermal analysis studies on related chloroindole compounds have demonstrated that the chlorine substitution at the 4-position affects the thermal stability of the indoline ring system. The molecular geometry calculations using DFT/B3LYP level of theory with 6-31G(d,p) basis set have shown that the position of the chloro atom significantly influences the molecular properties, including electron density distribution and dipole moments [8]. These theoretical studies indicate that 4-Chloroindoline maintains structural integrity at moderate temperatures but begins to decompose at elevated temperatures through dehydrochlorination pathways.

Vapor Pressure and Phase Behavior

The vapor pressure of 4-Chloroindoline has been experimentally determined as 0.0126 mmHg at 25°C [2] [4]. This relatively low vapor pressure indicates that the compound has minimal volatility at room temperature, which is consistent with its molecular structure containing both aromatic and heterocyclic components that contribute to intermolecular interactions.

The vapor pressure behavior of 4-Chloroindoline follows typical patterns observed for substituted indoline compounds. The presence of the chlorine atom at the 4-position creates additional van der Waals interactions and dipole-dipole interactions, which reduce the vapor pressure compared to unsubstituted indoline. This behavior is consistent with thermodynamic principles where increased intermolecular forces result in decreased vapor pressure.

Phase behavior studies on related compounds have shown that chloroindoline derivatives exhibit classical phase transitions with distinct solid-liquid equilibria. The relatively low vapor pressure suggests that 4-Chloroindoline exists primarily in the condensed phase under standard conditions, with minimal gas-phase contribution to its overall thermodynamic behavior.

Solubility Profile and Partition Coefficients

The solubility characteristics of 4-Chloroindoline reveal important information about its intermolecular interactions and potential applications. The compound is insoluble in water [1] [2] [3] [4], which is expected due to its hydrophobic aromatic character and the presence of the chlorine substituent that reduces hydrogen bonding capabilities with water molecules.

The predicted pKa value of 4.26 ± 0.20 [1] [2] [3] [4] indicates that 4-Chloroindoline is a weak base under physiological conditions. This pKa value suggests that the nitrogen atom in the indoline ring can be protonated in acidic environments, but the basicity is significantly reduced compared to simple aliphatic amines due to the aromatic character of the indoline system.

The refractive index of 1.579 [2] [4] provides information about the compound's optical properties and molecular polarizability. This value is consistent with aromatic compounds containing chlorine substituents and indicates moderate molecular density and polarizability characteristics.

Studies on partition coefficients for related chloroindole compounds have shown that these molecules exhibit moderate lipophilicity, which affects their distribution between aqueous and organic phases. The chlorine substitution at the 4-position is expected to increase the lipophilic character compared to unsubstituted indoline, potentially affecting biological membrane permeability and distribution properties.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Interpretation (¹H, ¹³C, ¹⁵N)

Nuclear magnetic resonance spectroscopy provides detailed structural information about 4-Chloroindoline through analysis of hydrogen, carbon, and nitrogen environments within the molecule.

¹H Nuclear Magnetic Resonance Spectroscopy:

The ¹H NMR spectrum of 4-Chloroindoline in CDCl₃ reveals characteristic signals that confirm its molecular structure [9]. The aromatic protons appear as a complex multiplet in the region δ 8.27-6.67 ppm, with specific assignments including:

- δ 8.27 (br s, 1H): NH proton showing broad singlet due to exchange

- δ 7.29 (ddd, 1H): Aromatic proton with complex coupling pattern

- δ 7.24 (dd, 1H): Aromatic proton with double doublet splitting

- δ 7.14-7.09 (m, 2H): Overlapping aromatic protons

- δ 6.67-6.66 (m, 1H): Aromatic proton closest to nitrogen

The aliphatic protons of the saturated ring portion appear at higher field positions, typically around δ 2.8-3.3 ppm for the CH₂ groups adjacent to nitrogen.

¹³C Nuclear Magnetic Resonance Spectroscopy:

The ¹³C NMR spectrum provides detailed information about the carbon framework [9]. Key carbon signals include:

- δ 136.49: Aromatic carbon in the benzene ring

- δ 126.81, 126.14, 124.66, 122.61, 119.61: Various aromatic carbons

- δ 109.65: Carbon bearing the chlorine substituent

- δ 101.40: Carbon adjacent to nitrogen in the pyrrole ring

The chemical shifts are consistent with an indoline structure where the chlorine substitution causes characteristic downfield shifts for nearby carbons due to the electron-withdrawing effect of chlorine.

¹⁵N Nuclear Magnetic Resonance Spectroscopy:

While specific ¹⁵N NMR data for 4-Chloroindoline was not found in the available literature, studies on related indoline compounds suggest that the nitrogen chemical shift would appear around δ -300 to -350 ppm relative to nitromethane [10] [11] [12] [13] [14]. The nitrogen environment in 4-Chloroindoline is expected to be similar to other secondary amine nitrogen atoms in aromatic heterocycles.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy provides crucial information about the functional groups and molecular vibrations in 4-Chloroindoline.

Infrared Spectroscopy:

The IR spectrum of 4-Chloroindoline exhibits characteristic absorption bands that confirm the presence of specific functional groups [9] [8]. Key vibrational frequencies include:

- 3425 cm⁻¹: N-H stretching vibration of the secondary amine group

- 3116, 3070 cm⁻¹: Aromatic C-H stretching vibrations

- 1616 cm⁻¹: Aromatic C=C stretching vibrations

- 1574, 1485 cm⁻¹: Aromatic ring vibrations

- 1427, 1338 cm⁻¹: C-H bending vibrations

- 806, 748 cm⁻¹: C-Cl stretching and aromatic C-H out-of-plane bending

The N-H stretching frequency at 3425 cm⁻¹ is characteristic of secondary amines in aromatic systems, showing a slight shift compared to aliphatic amines due to the aromatic character of the indoline ring.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for symmetric vibrations and aromatic ring modes. The Raman spectrum of 4-Chloroindoline would be expected to show strong bands for aromatic ring breathing modes and C-C stretching vibrations that are Raman-active but may be weak in IR spectroscopy.

Studies on related chloroindole compounds using DFT calculations have shown that the vibrational frequencies can be accurately predicted using B3LYP/6-31G(d,p) level of theory [8]. These calculations provide detailed assignments for all vibrational modes and help interpret experimental spectra.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant